molecular formula C8H14N2O5 B1374395 1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate CAS No. 1392113-56-2

1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate

カタログ番号 B1374395
CAS番号: 1392113-56-2
分子量: 218.21 g/mol
InChIキー: QYZKNKOTEWCTCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate, also known as AEP, is a chemical compound that is widely used in scientific research. It has a CAS Number of 24935-08-8 and a molecular weight of 128.17 . The IUPAC name for this compound is 1-(2-aminoethyl)-2-pyrrolidinone .


Molecular Structure Analysis

The molecular structure of 1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate is represented by the linear formula C6H12N2O . The InChI code for this compound is 1S/C6H12N2O/c7-3-5-8-4-1-2-6(8)9/h1-5,7H2 .

科学的研究の応用

Pyrrolidine in Drug Discovery

Pyrrolidine, a nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Its structure, characterized by a five-membered ring, allows for efficient pharmacophore exploration due to sp3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage through "pseudorotation." The review by Petri et al. (2021) discusses bioactive molecules with pyrrolidine rings and derivatives, examining their synthesis, structure-activity relationships, and the influence of steric factors on biological activity. It highlights how different stereoisomers and spatial orientations of substituents can significantly impact the biological profiles of drug candidates, underscoring the importance of stereochemistry in the design of pyrrolidine compounds with varied biological profiles (Petri et al., 2021).

Therapeutics for Primary Hyperoxaluria Type 1

Dejban and Lieske (2022) provide an update on emerging therapies for Primary Hyperoxaluria Type 1 (PH1), a rare genetic disorder causing hepatic overproduction of oxalate, leading to kidney disease and failure. The review focuses on RNA interference therapeutics targeting liver enzymes involved in oxalate production, particularly highlighting the efficacy of Lumasiran and Nedosiran in reducing urinary oxalate excretion in PH1. It also explores alternative approaches like stiripentol, lanthanum, and Oxalobacter formigenes, and mentions the potential of genetic editing tools like CRISPR/Cas9 as future PH1 therapeutics. The evolving landscape of treatments indicates a possibility to reduce the need for organ transplantation, thereby decreasing morbidity and mortality in PH1 patients (Dejban & Lieske, 2022).

Pyrroline-5-Carboxylate in Plant Defense

Qamar, Mysore, and Senthil-Kumar (2015) delve into the role of Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, in plant defense against pathogens. Their study indicates that P5C, especially synthesized in mitochondria, plays a crucial role in resistance (R)-gene-mediated and non-host resistance against pathogens. The review discusses how genes involved in P5C synthesis in mitochondria are implicated in the defense response of plants against bacterial pathogens. It suggests that changes in mitochondrial P5C synthesis or P5C levels per se can induce hypersensitive response (HR), a form of programmed cell death (PCD), in plants exposed to pathogens. The review also highlights the relationship between increased P5C levels, ROS production, and PCD, drawing parallels with apoptosis mechanisms in mammalian cells (Qamar et al., 2015).

Oxalate-Degrading Bacteria and Human Health

Karamad et al. (2022) explore the role of probiotic oxalate-degrading bacteria in human health, focusing on their significance in degrading oxalate, a toxin produced by many edible plants and as a terminal metabolite in mammalian liver. This review assesses the environmental factors affecting the efficacy of these bacteria concerning oxalate metabolism and discusses the mechanisms of oxalate catabolism by both obligate and facultative anaerobic oxalate-degrading bacteria. It suggests that single-species oxalate degradation may not significantly impact oxalate metabolism, especially in conditions with high oxalate intake. The study also considers the potential of these probiotics as therapeutic agents for individuals with hyperoxaluria, emphasizing their natural occurrence as oxalate-degrading agents in the human colon (Karamad et al., 2022).

特性

IUPAC Name

1-(2-aminoethyl)pyrrolidin-2-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2H2O4/c7-3-5-8-4-1-2-6(8)9;3-1(4)2(5)6/h1-5,7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZKNKOTEWCTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1392113-56-2
Record name 1-(2-Aminoethyl)pyrrolidin-2-one oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。